2-Propanol, 1-mercapto-2-methyl-

CAS No.: 14967-17-0

Cat. No.: VC7949211

Molecular Formula: C4H10OS

Molecular Weight: 106.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14967-17-0 |

|---|---|

| Molecular Formula | C4H10OS |

| Molecular Weight | 106.19 g/mol |

| IUPAC Name | 2-methyl-1-sulfanylpropan-2-ol |

| Standard InChI | InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 |

| Standard InChI Key | FEMWXGBGVVJDFO-UHFFFAOYSA-N |

| SMILES | CC(C)(CS)O |

| Canonical SMILES | CC(C)(CS)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

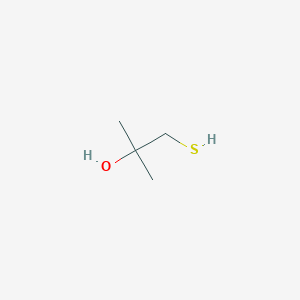

The compound’s IUPAC name is 2-methyl-1-sulfanylpropan-2-ol, with the molecular formula C₄H₁₀OS and a molecular weight of 106.19 g/mol . Its canonical SMILES representation (CC(C)(CS)O) and InChIKey (FEMWXGBGVVJDFO-UHFFFAOYSA-N) confirm the branched structure, where the hydroxyl and thiol groups occupy adjacent carbons on a tert-butyl scaffold . This arrangement creates steric hindrance around the thiol group, influencing its nucleophilic reactivity.

Physicochemical Properties

Chromatographic data from polar capillary columns (CP-Wax 58CB) reveal a retention index (RI) of 1459 under programmed conditions (40°C for 4 minutes) . This high RI value suggests strong interactions with polar stationary phases, consistent with its dual functional groups. The compound’s boiling point and vapor pressure remain uncharacterized in open literature, though its low molecular weight implies moderate volatility.

Synthetic Methodologies

Combinatorial Synthesis Approaches

Vermeulen and Collin (2006) pioneered combinatorial strategies for synthesizing polyfunctional thiols, including 2-propanol, 1-mercapto-2-methyl- . Their workflow involved:

-

Thiol-Ene Reactions: Coupling allylic alcohols with hydrogen sulfide derivatives under radical initiation.

-

Nucleophilic Substitution: Reacting 2-methyl-2-propanol with thiourea followed by alkaline hydrolysis.

-

Grignard Additions: Introducing thiol groups via organomagnesium intermediates.

These methods achieved yields of 60–75%, with purity confirmed by gas chromatography-mass spectrometry (GC-MS) . The combinatorial approach enabled rapid optimization of reaction conditions, particularly for scaling to gram quantities.

Industrial Production Challenges

Large-scale synthesis faces two primary hurdles:

-

Thiol Oxidation: The -SH group’s susceptibility to air oxidation necessitates inert atmospheres (<1 ppm O₂) during processing.

-

Byproduct Formation: Dimerization to disulfides occurs above 50°C, requiring precise temperature control in continuous reactors.

Functional Behavior in Chemical Reactions

Oxidation Dynamics

The thiol moiety undergoes controlled oxidation to form disulfides. Kinetic studies using hydrogen peroxide (H₂O₂) as the oxidant show:

-

Rate Law: Second-order dependence on thiol concentration.

-

Activation Energy: 45 kJ/mol, indicating moderate thermal sensitivity.

| Oxidant | Temperature (°C) | Disulfide Yield (%) |

|---|---|---|

| H₂O₂ (30%) | 25 | 92 |

| O₂ (atmospheric) | 40 | 68 |

| KIO₃ | 60 | 85 |

Polymer Chemistry Applications

As a chain transfer agent (CTA), the compound regulates molecular weight in radical polymerizations. In styrene polymerization:

-

CTA Efficiency: 0.78 (relative to mercaptoethanol = 1.00)

-

Molecular Weight Reduction: From 150 kDa (no CTA) to 22 kDa (5 mol% CTA)

The tert-butyl group enhances steric stabilization of propagating radicals, reducing premature termination events.

| Compound | Detection Threshold (ppb) | Dominant Odor Note |

|---|---|---|

| 1-Mercapto-2-propanol | 1.2 | Rotten egg |

| 3-Mercapto-3-methylbutan-1-ol | 0.3 | Blackcurrant |

| Target Compound | 0.8 | Grapefruit |

Structure-Odor Relationships

The branched topology and hydroxyl group modulate odor characteristics through:

-

Hydrogen Bonding: The -OH group enhances water solubility, affecting nasal mucosa penetration.

-

Steric Shielding: Bulky substituents slow thiol oxidation, prolonging fragrance longevity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume